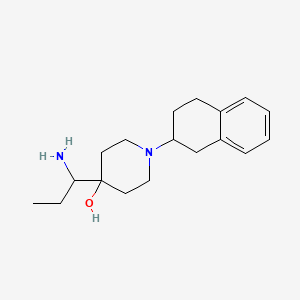![molecular formula C10H17NO B13941288 Octahydropyrido[1,2-a]azepin-9(6h)-one CAS No. 62084-30-4](/img/structure/B13941288.png)
Octahydropyrido[1,2-a]azepin-9(6h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[5.4.0]undecan-5-one is a bicyclic compound that belongs to the class of amidine compounds. It is known for its unique structure and properties, making it a valuable compound in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azabicyclo[5.4.0]undecan-5-one can be synthesized through several methods. One common method involves the addition reaction of caprolactam and acrylonitrile, followed by hydrogenation and cyclization reactions. The addition reaction typically uses tert-butyl alcohol or tertiary amyl alcohol as solvents and NaOH as a catalyst at temperatures between 10-15°C . The hydrogenation reaction is carried out directly after the addition reaction without recycling the solvent, simplifying the process and increasing the yield .
Industrial Production Methods
In industrial settings, the production of 1-azabicyclo[5.4.0]undecan-5-one follows similar synthetic routes but on a larger scale. The process is optimized to increase the conversion rate of materials and yield, thereby reducing costs and improving efficiency .
Chemical Reactions Analysis
1-Azabicyclo[5.4.0]undecan-5-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Azabicyclo[5.4.0]undecan-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azabicyclo[5.4.0]undecan-5-one involves its role as a base and a catalyst. As a base, it protonates at the imine nitrogen, facilitating various chemical reactions . It also forms complexes with Lewis acids, enhancing its catalytic properties . In reduction reactions, it acts as both a solvent and a reducing agent, promoting the conversion of azides to amines .
Comparison with Similar Compounds
1-Azabicyclo[5.4.0]undecan-5-one can be compared with other similar compounds such as:
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic amidine base used in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a catalyst and a complexing ligand.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine base with strong basicity and catalytic properties.
1-Azabicyclo[5.4.0]undecan-5-one is unique due to its specific structure, which provides it with distinct catalytic and base properties, making it highly effective in various chemical reactions and industrial applications .
Properties
CAS No. |
62084-30-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,3,4,6,7,8,10,10a-octahydro-1H-pyrido[1,2-a]azepin-9-one |
InChI |
InChI=1S/C10H17NO/c12-10-5-3-7-11-6-2-1-4-9(11)8-10/h9H,1-8H2 |
InChI Key |
UEDKJTIVKXPUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(=O)CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


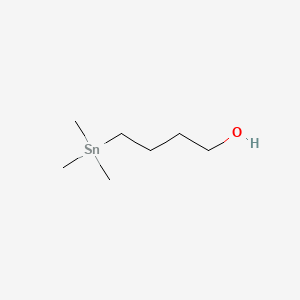
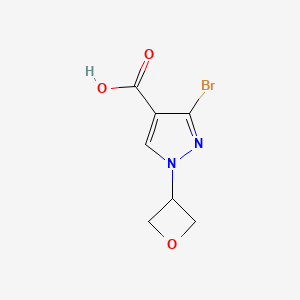
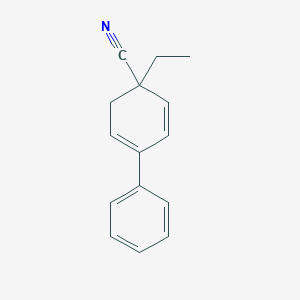
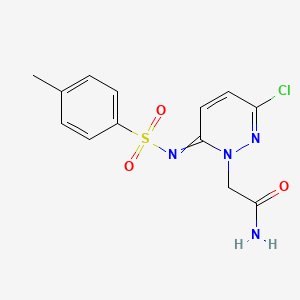
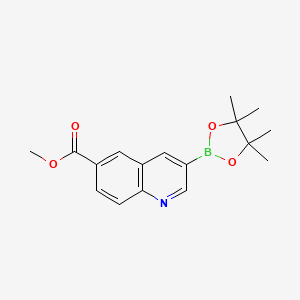
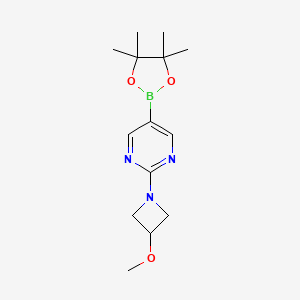
![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
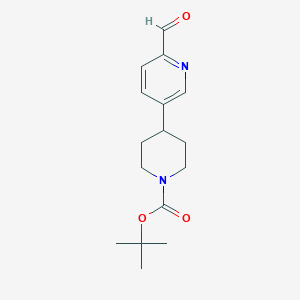
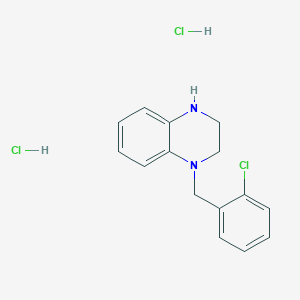
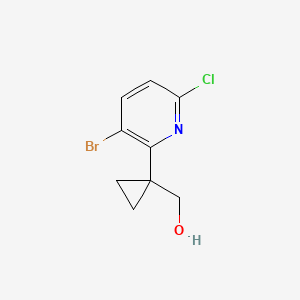
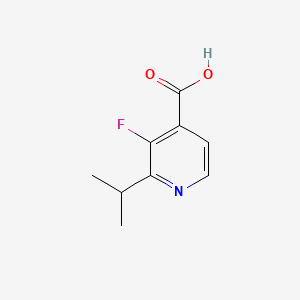
![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
